Tetraethyl Orthocarbonate: A Comprehensive Technical Guide to Synthesis and Properties
Tetraethyl Orthocarbonate: A Comprehensive Technical Guide to Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of tetraethyl orthocarbonate (TEOC), a versatile chemical compound identified by CAS number 78-09-1.[1] Formally the tetraethyl ester of the unstable orthocarbonic acid, TEOC serves as a crucial reagent and building block in diverse fields, including organic synthesis, polymer chemistry, and materials science.[2][3] Its unique tetrahedral structure, featuring a central carbon atom bonded to four ethoxy groups, underpins its reactivity and utility.[2][4] This guide details its chemical and physical properties, outlines key synthetic methodologies with experimental protocols, and discusses its primary applications.
Properties of Tetraethyl Orthocarbonate
A thorough understanding of TEOC's properties is fundamental to its effective application. It is a colorless liquid with a characteristic fruity or aromatic odor.[2][3] Chemically, it is sensitive to moisture and unstable in the presence of strong acids and bases, which can cause it to hydrolyze into ethanol (B145695) and carbon dioxide.[2][4] It is soluble in most common organic solvents like ethanol and ether, a characteristic that facilitates its use in a wide array of chemical reactions.[2][4]
Table 1: Physical and Chemical Properties of Tetraethyl Orthocarbonate
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₉H₂₀O₄ | [2][5][6] |
| Molecular Weight | 192.25 g/mol | [2][5][6][7] |
| Appearance | Colorless liquid | [2][6] |
| Boiling Point | 159 °C (lit.) | [7][8] |
| Melting Point | -68 °C | [2] |
| Density | 0.919 g/mL at 25 °C (lit.) | [7][8] |
| Refractive Index (n20/D) | 1.392 (lit.) | [7][8] |
| Flash Point | 52-53 °C (closed cup) | [7][9][10] |
| CAS Number | 78-09-1 |[1][5][6][7] |
Synthesis of Tetraethyl Orthocarbonate
Several synthetic routes to tetraethyl orthocarbonate have been developed. The most established methods involve the reaction of sodium ethoxide with a suitable carbon source, such as trichloronitromethane (chloropicrin) or trichloroacetonitrile (B146778).[11][12] While the chloropicrin (B1668804) method offers moderate yields of 46-58%, the trichloroacetonitrile route is often preferred for its higher efficiency, achieving yields up to 85%.[11] Alternative, less common methods include the reaction of carbon disulfide with dialkyltin dialkoxides or thallous ethoxide.[3][11]
Caption: Synthesis workflow for tetraethyl orthocarbonate from sodium ethoxide and chloropicrin.
This protocol is adapted from established procedures and should be performed in a well-ventilated fume hood due to the hazardous nature of chloropicrin.[12]
Materials:
-
Sodium metal
-
Absolute Ethanol (<0.1% water)[12]
-
Trichloronitromethane (Chloropicrin)[12]
-
N-heptane (for extraction)[5]
-
Anhydrous magnesium sulfate[12]
-
Saturated salt solution[12]
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer.[12]
-
Water bath[12]
-
Vigreux column or other fractional distillation apparatus[12]
-
Separatory funnel[12]
Procedure:
-
Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, prepare a solution of sodium ethoxide by reacting sodium metal with an excess of absolute ethanol in the three-necked flask.[12] For a large-scale reaction, one might use 320 kg of sodium ethoxide in 1280 kg of absolute ethanol.[5]
-
Reaction Setup: Heat the stirred sodium ethoxide solution to 58–60°C using a water bath.[12] Some protocols suggest a slightly higher temperature range of 65-70°C.[5]
-
Addition of Chloropicrin: Place trichloronitromethane (e.g., 100 g, 0.61 mole) in the dropping funnel.[12] Add the chloropicrin dropwise to the heated solution at a rate that maintains a steady reaction temperature (58-60°C).[12] The reaction is strongly exothermic; the addition rate must be carefully controlled to prevent the reaction from becoming uncontrollable.[12] The addition may take approximately 2 hours.[12]
-
Reaction Completion: After the addition is complete, continue the reaction for an additional 3 hours or allow the mixture to stand overnight.[5][12]
-
Workup and Extraction:
-
Cool the residue and dilute it with a significant volume of water (e.g., 1.2 L for the 100 g scale) to dissolve the inorganic salts.[5][12]
-
Transfer the mixture to a separatory funnel. The organic layer containing the crude TEOC will separate.[12]
-
Extract the aqueous layer with a suitable solvent like ether or n-heptane to recover any dissolved product.[5][12]
-
Combine all organic layers, wash with a saturated salt solution, and dry over anhydrous magnesium sulfate.[12]
-
Purification:
-
Filter off the drying agent.
-
Remove the extraction solvent (ether or n-heptane) using a fractionating column.[5][12]
-
Combine the residue with the initial crude product and purify by fractional distillation at atmospheric or reduced pressure to yield the final tetraethyl orthocarbonate product.[5][12] A high-purity product (>99.5%) can be obtained with a yield of up to 91%.[5]
-
Key Applications
TEOC's unique reactivity makes it a valuable tool for chemists in both industrial and academic settings.[6]
-
Organic Synthesis: It is widely used as a versatile reagent.[6] A key application is as a protecting group for alcohols and amines, simplifying complex multi-step syntheses.[6] It is also used in the synthesis of esters, ethers, and ketones.[2]
-
Polymer Chemistry: TEOC functions as an effective crosslinking agent in the production of polymers, such as polyurethanes, enhancing their mechanical properties and thermal stability.[1][2][6] It is also a precursor for spiro orthocarbonates, which are used as expanding monomers to reduce shrinkage during polymerization.[3] Simple condensation with diols or triols can produce cross-linked poly(orthocarbonate)s, which have applications as highly effective organic solvent absorbents.[1][13]
-
Materials Science: In the sol-gel process, TEOC is a precursor for synthesizing silica-based materials, including nanoparticles and thin films for advanced coatings and adhesives.[1][2][6]
-
Pharmaceutical Development: The compound serves as an important building block in the synthesis of complex molecules, facilitating the creation of advanced therapeutic agents and enhancing the stability of drug compounds.[1][6]
Safety and Handling
Tetraethyl orthocarbonate is a flammable liquid and vapor that can cause skin and serious eye irritation.[9][10] Proper safety precautions are mandatory when handling this chemical.
Table 2: Hazard and Safety Information
| Category | Information | References |
|---|---|---|
| Signal Word | Warning | [7][10] |
| Hazard Statements | H226: Flammable liquid and vapor. | [7] |
| Primary Hazards | Flammable, skin/eye/respiratory irritant, moisture sensitive. | [9][10] |
| Personal Protective Equipment (PPE) | Safety glasses/faceshield, chemical-resistant gloves, respirator with appropriate filter (e.g., ABEK type). | [9] |
| Handling | Use in a well-ventilated area with spark-proof tools. Ground and bond containers when transferring. Avoid contact with skin, eyes, and moisture. | [9] |
| Storage | Store in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials (strong acids, strong oxidizing agents). Keep container tightly closed. |[9][10] |
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult the full Safety Data Sheet (SDS) before handling tetraethyl orthocarbonate and perform a thorough risk assessment.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
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- 4. nbinno.com [nbinno.com]
- 5. Tetraethyl orthocarbonate synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 原碳酸四乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Tetraethyl orthocarbonate | 78-09-1 [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
